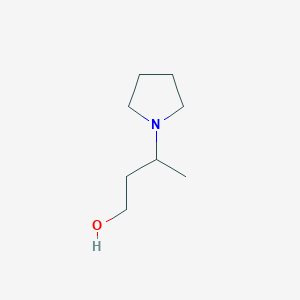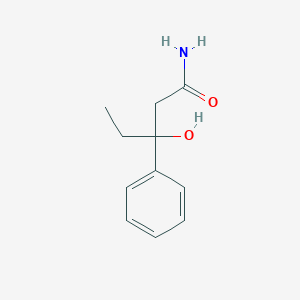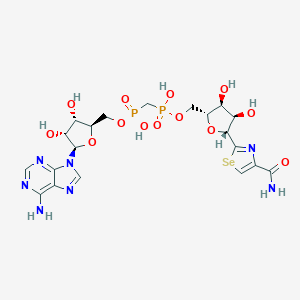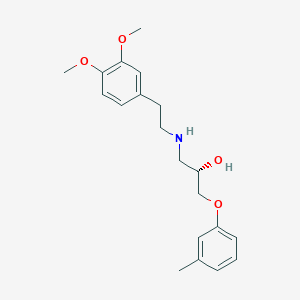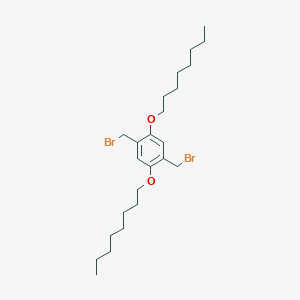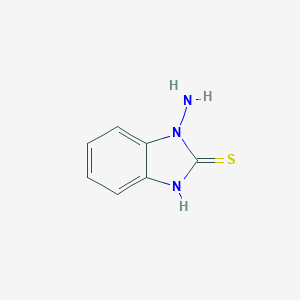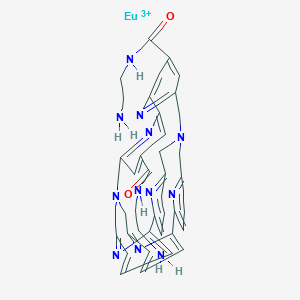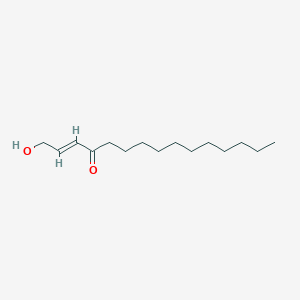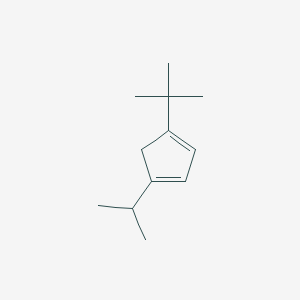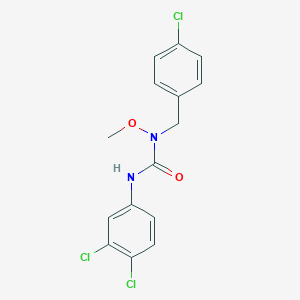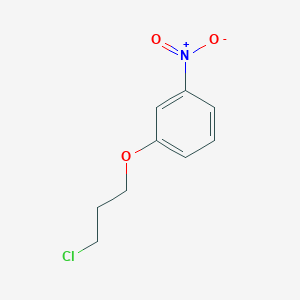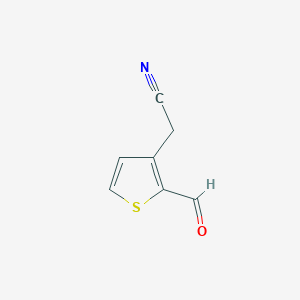
2-(2-Formylthiophen-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formylthiophen-3-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiophene derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-Formylthiophen-3-yl)acetonitrile is not well understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors, leading to its observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-(2-Formylthiophen-3-yl)acetonitrile has been found to exhibit interesting biochemical and physiological effects. It has been shown to exhibit antioxidant activity, making it a promising compound for the treatment of various oxidative stress-related disorders. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized in good yields and high purity, making it a reliable building block for the synthesis of various organic semiconductors. However, one of the main limitations of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Formylthiophen-3-yl)acetonitrile. One of the most promising directions is the development of new organic semiconductors based on the compound. Additionally, the compound may be further studied for its potential applications in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent. Further research may also be conducted to better understand the mechanism of action of the compound and to identify new biological targets for the development of new drugs and therapies.
Conclusion:
In conclusion, 2-(2-Formylthiophen-3-yl)acetonitrile is a promising chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. Its potential applications in the field of organic electronics, as well as in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent, make it a promising compound for future research.
Synthesemethoden
The synthesis of 2-(2-Formylthiophen-3-yl)acetonitrile has been reported using various methods. One of the most commonly used methods involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with acetonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Formylthiophen-3-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for various applications. One of the most promising applications of 2-(2-Formylthiophen-3-yl)acetonitrile is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors.
Eigenschaften
CAS-Nummer |
135737-18-7 |
|---|---|
Produktname |
2-(2-Formylthiophen-3-yl)acetonitrile |
Molekularformel |
C7H5NOS |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
2-(2-formylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2 |
InChI-Schlüssel |
CMHMRJASMKQBCQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1CC#N)C=O |
Kanonische SMILES |
C1=CSC(=C1CC#N)C=O |
Synonyme |
3-Thiopheneacetonitrile, 2-formyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



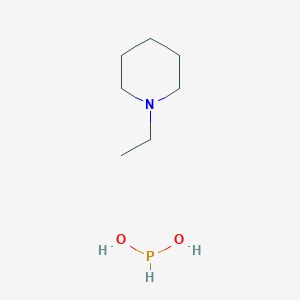
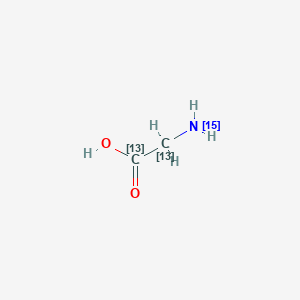
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
